molecular formula C11H16N2O B2626902 4-amino-N-(2-methylpropyl)benzamide CAS No. 38681-73-1

4-amino-N-(2-methylpropyl)benzamide

Cat. No.: B2626902
CAS No.: 38681-73-1
M. Wt: 192.262
InChI Key: JQBYYILLICOJFI-UHFFFAOYSA-N
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Description

“4-amino-N-(2-methylpropyl)benzamide” is a chemical compound with the CAS Number: 38681-73-1 . It has a molecular weight of 192.26 and its IUPAC name is 4-amino-N-isobutylbenzamide . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, there are studies on the reactions of similar compounds .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 192.26 .

Scientific Research Applications

Antiproliferative Activity and Cancer Research

4-Amino-N-(2-methylpropyl)benzamide derivatives have been synthesized and studied for their antiproliferative activities, particularly in the context of cancer research. Specifically, these compounds have shown potent cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and liver A549 cancer cell lines. Molecular docking studies suggest that these compounds could act as agonists for human σ1 receptors, indicating their potential in anti-cancer drug design (Youssef et al., 2020).

Antibacterial Properties

Compounds related to this compound, such as 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, have demonstrated antibacterial activity. These compounds have been synthesized and characterized, showing effectiveness against both gram-positive and gram-negative bacteria, indicating their potential use in antibacterial applications (Adam et al., 2016).

Applications in Medicinal Chemistry

The synthesis of various benzamide derivatives, including this compound-related compounds, has been a focus in medicinal chemistry due to their potential biological applications. These compounds have been evaluated for their inhibitory potential against enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases, highlighting their potential significance in medicinal chemistry (Saeed et al., 2015).

Spectroscopy and Structural Analysis

Research has also been conducted on the spectroscopic and structural analysis of benzamide derivatives. Studies on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized with benzamide derivatives offer insights into their structural characteristics and potential applications in analytical chemistry (Harvey, 2000).

Magnetic Studies and Material Science

Some derivatives of this compound have been studied for their magnetic properties and potential applications in material science. For instance, the synthesis and structural characterization of manganese complexes containing amine-(amido or amidato)-phenolato type ligands have been explored, offering insights into their magnetic behaviors and potential applications in material science (Mitsuhashi et al., 2016).

Future Directions

While specific future directions for “4-amino-N-(2-methylpropyl)benzamide” are not available, there are ongoing studies on similar compounds . These studies could potentially provide insights into the future applications and research directions for “this compound”.

Properties

IUPAC Name

4-amino-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBYYILLICOJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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